N-Nitrosodipropylamine
Overview
Description
N-Nitrosodipropylamine (NDPA) is a nitrosamine compound that has been studied for its carcinogenic potential. It has been shown to cause tumors in various animal species when administered by gavage, indicating its potential as a potent carcinogen. The compound has been associated with carcinomas of the liver, nasal cavity, and esophagus in Fischer rats . NDPA is also a concern as a drinking water contaminant, with detection and quantification requiring sophisticated analytical techniques due to its toxicity at ultratrace levels .
Synthesis Analysis
The synthesis of NDPA and related nitrosamines can occur through reactions involving precursors such as secondary and tertiary amines with compounds like monochloramine. Studies have shown that NDMA, a closely related compound, can be formed from the reaction of dimethylamine with monochloramine, suggesting that similar pathways may be relevant for the formation of NDPA . The formation of NDPA in the environment, particularly in water systems, is a result of such chemical reactions, which are influenced by factors like pH, temperature, and the presence of other chemicals .
Molecular Structure Analysis
The molecular structure of NDPA and its related compounds has been studied using various analytical techniques. For instance, the structure of N-nitrosohydroxylamine-N-sulfonate, a related nitrosamine, has been determined through X-ray crystallography and ab initio molecular orbital calculations, providing insights into the molecular interactions and stability of such compounds . These structural analyses are crucial for understanding the reactivity and potential transformation pathways of NDPA in biological systems and the environment.
Chemical Reactions Analysis
NDPA undergoes various metabolic reactions in the liver, as evidenced by studies using rat hepatocytes and microsomal fractions. The metabolism of NDPA involves alpha- and beta-oxidation processes, leading to the formation of several metabolites, including N-nitroso-2-hydroxy-propylpropylamine and N-nitroso-2-oxopropylpropylamine . These metabolic pathways are mediated by the microsomal mixed-function oxidase system and are important for understanding the bioactivation and detoxification of NDPA in organisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of NDPA, such as its stability, solubility, and reactivity, are important for its detection and quantification in environmental samples. Advanced analytical methods like ICE Concentration Linked with Extractive Stirrer (ICECLES) coupled with gas-chromatography mass-spectrometry have been developed to measure NDPA at very low concentrations, demonstrating the compound's presence in drinking water sources . The understanding of these properties is essential for assessing the risk of NDPA exposure to humans and for developing strategies to mitigate its presence in the environment.
Scientific Research Applications
Detection and Quantification in Different Contexts
Postmortem Organ Analysis : NDPA was detected in the liver in a study of human postmortem organs using a gas-liquid chromatographic method. This method demonstrated the ability to detect various N-nitrosamines, including NDPA, in organs like the brain, liver, kidneys, and pancreas (Cooper, Lemoyne, & Gauvreau, 1987).
Drinking Water Analysis : A study used ICE Concentration Linked with Extractive Stirrer (ICECLES) coupled with gas-chromatography mass-spectrometry for ultratrace analysis of NDPA in drinking water, achieving low detection limits (Dzisam & Logue, 2019).
Effects and Toxicity
Genotoxicity : NDPA and its oxidized derivatives were found to be genotoxic in the hepatocyte primary culture/DNA repair test, indicating their potential carcinogenic and mutagenic effects (Yamazaki et al., 1985).
Treatment and Removal
Ultrasonic Degradation : Research demonstrated that ultrasound treatment could efficiently degrade NDPA in water, offering a potential method for removing this toxic substance from drinking water (Yang et al., 2020).
Adsorption by Granular Activated Carbon : A study found that granular activated carbon (GAC) could effectively remove NDPA from water, with the removal rate and adsorption capacity influenced by factors like GAC type, solution pH, and temperature (Zhou et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-dipropylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-5-8(7-9)6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKFDHTUAUWZPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Record name | N-NITROSODI-N-PROPYLAMINE | |
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DSSTOX Substance ID |
DTXSID6021032 | |
Record name | N-Nitrosodi-n-propylamine | |
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Molecular Weight |
130.19 g/mol | |
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Physical Description |
N-nitrosodi-n-propylamine is a clear to pale yellow liquid., Yellow liquid; [HSDB], Clear to pale yellow liquid. | |
Record name | N-NITROSODI-N-PROPYLAMINE | |
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Record name | N-Nitrosodi-n-propylamine | |
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Boiling Point |
403 °F at 760 mmHg (NTP, 1992), 206 °C, 403 °F | |
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Record name | N-Nitrosodi-n-propylamine | |
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Record name | N-NITROSODIPROPYLAMINE | |
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Solubility |
Solubility in water (approximately 1%), Slightly soluble in water, Miscible with ethanol, ether, Soluble in organic solvents and lipids | |
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Density |
0.9163 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9163 g/cu cm at 20 °C, 0.9163 | |
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Vapor Pressure |
0.39 [mmHg] | |
Record name | N-Nitrosodi-n-propylamine | |
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Product Name |
N-Nitrosodipropylamine | |
Color/Form |
Gold, Yellow liquid | |
CAS RN |
621-64-7 | |
Record name | N-NITROSODI-N-PROPYLAMINE | |
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Retrosynthesis Analysis
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Citations
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